REACTION_CXSMILES
|
Cl.[C:2](Cl)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.[S:11]1[CH2:15][CH:14]([C:16]([OH:18])=[O:17])[NH:13][CH2:12]1.C(N(CC)CC)C>C(Cl)(Cl)Cl>[C:2]([N:13]1[CH:14]([C:16]([OH:18])=[O:17])[CH2:15][S:11][CH2:12]1)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1 |f:0.1|
|
Name
|
Nicotinoyl chloride hydrochloride
|
Quantity
|
534 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CN=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
S1CNC(C1)C(=O)O
|
Name
|
|
Quantity
|
613 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
64 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at a temperature of about 20° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
CUSTOM
|
Details
|
the crystals which have appeared are separated off by filtration
|
Type
|
WASH
|
Details
|
washed 3 times with chloroform (1,500 cc in total)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
3 times with diethyl ether (1,500 cc in total) and are dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature of about 20° C. in the presence of potassium hydroxide pellets
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CN=CC=C1)(=O)N1CSCC1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 403 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |